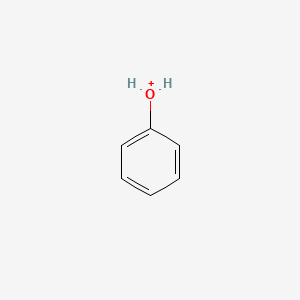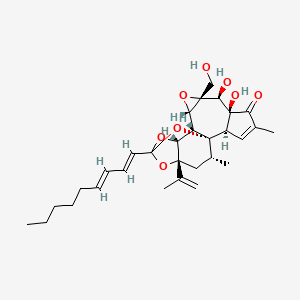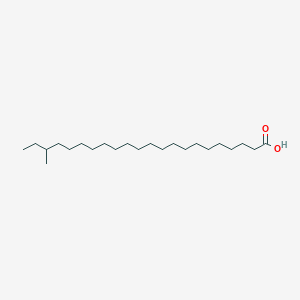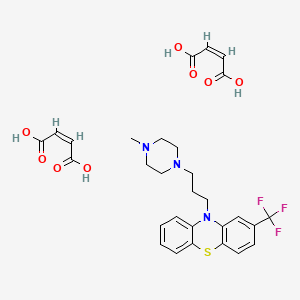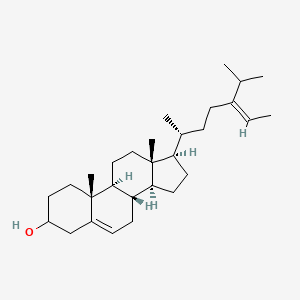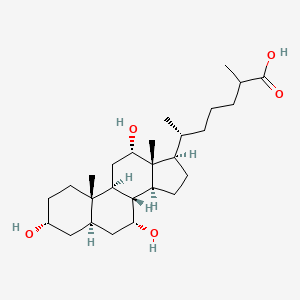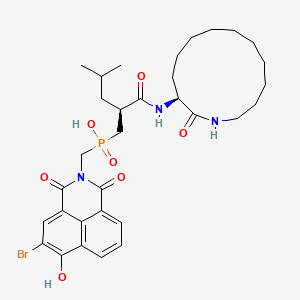
Ro 317467
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ro 317467 is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ro 317467 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzo[de]isoquinolin-2-yl core, followed by the introduction of the bromine and hydroxy groups. The final steps involve the attachment of the phosphinic acid moiety and the azacyclotridecyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Ro 317467 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom with an amine would yield an amine derivative.
科学研究应用
Chemistry
In chemistry, Ro 317467 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be used as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved strength or conductivity.
作用机制
The mechanism of action of Ro 317467 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various cellular pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds include other benzo[de]isoquinolin derivatives and phosphinic acid-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
What sets Ro 317467 apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with specific molecular targets also makes it a valuable tool in scientific research.
属性
CAS 编号 |
141368-50-5 |
|---|---|
分子式 |
C32H43BrN3O7P |
分子量 |
692.6 g/mol |
IUPAC 名称 |
(5-bromo-6-hydroxy-1,3-dioxobenzo[de]isoquinolin-2-yl)methyl-[(2S)-4-methyl-2-[[(3S)-2-oxo-azacyclotridec-3-yl]carbamoyl]pentyl]phosphinic acid |
InChI |
InChI=1S/C32H43BrN3O7P/c1-20(2)16-21(29(38)35-26-14-9-7-5-3-4-6-8-10-15-34-30(26)39)18-44(42,43)19-36-31(40)23-13-11-12-22-27(23)24(32(36)41)17-25(33)28(22)37/h11-13,17,20-21,26,37H,3-10,14-16,18-19H2,1-2H3,(H,34,39)(H,35,38)(H,42,43)/t21-,26+/m1/s1 |
InChI 键 |
FPZBNIMUGKBECV-RLWLMLJZSA-N |
SMILES |
CC(C)CC(CP(=O)(CN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)Br)C1=O)O)C(=O)NC4CCCCCCCCCCNC4=O |
手性 SMILES |
CC(C)C[C@H](CP(=O)(CN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)Br)C1=O)O)C(=O)N[C@H]4CCCCCCCCCCNC4=O |
规范 SMILES |
CC(C)CC(CP(=O)(CN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)Br)C1=O)O)C(=O)NC4CCCCCCCCCCNC4=O |
Key on ui other cas no. |
141368-50-5 |
同义词 |
Ro 31-7467 Ro 317467 Ro-317467 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


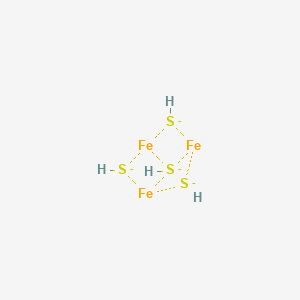
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1239236.png)
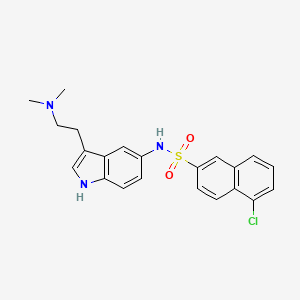
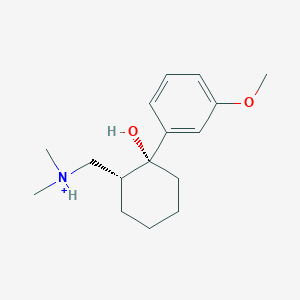
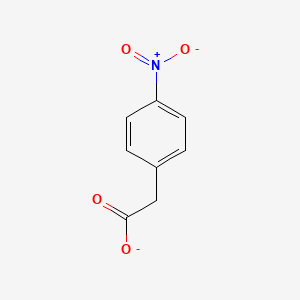
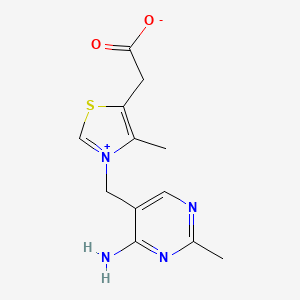
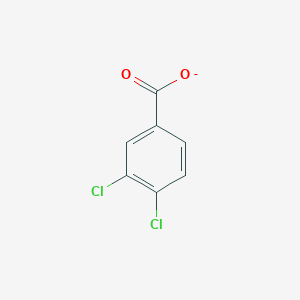
![(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B1239244.png)
